![molecular formula C19H22FN3O4 B4015461 1-(4-fluorobenzyl)-4-(4-pyridinylmethyl)piperazine oxalate](/img/structure/B4015461.png)
1-(4-fluorobenzyl)-4-(4-pyridinylmethyl)piperazine oxalate
Description
Synthesis Analysis
The synthesis of 1-(4-fluorobenzyl)-4-(4-pyridinylmethyl)piperazine derivatives involves multi-step chemical processes, including reductive amination, amide hydrolysis, and N-alkylation. These steps lead to the formation of compounds with potential as dopamine D4 receptor ligands, as highlighted by Yang Fang-wei's work on synthesizing a related compound with significant affinity constants for D4, D2, and D3 receptors (Yang Fang-wei, 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(4-fluorobenzyl)-4-(4-pyridinylmethyl)piperazine oxalate has been elucidated through techniques such as X-ray diffraction (XRD). These studies reveal intricate details about the crystal system, space group, unit cell parameters, and the three-dimensional architecture created by weak intermolecular interactions and aromatic π–π stacking interactions, as described in the work of C. Sanjeevarayappa and colleagues (C. Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are crucial for understanding their behavior and potential applications. The design and synthesis of novel piperazine compounds with low lipophilicity for imaging σ1 receptors in the brain showcase innovative approaches to developing radioligands with specific receptor affinities and desirable properties for in vivo imaging (Yingfang He et al., 2017).
Physical Properties Analysis
The physical properties, such as lipophilicity, solubility, and stability, play a significant role in the application of these compounds in biological systems. The synthesis and evaluation of 1-(4-fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine as a potential agent for in vivo studies of acetylcholinesterase demonstrate the importance of these properties in developing effective radioligands (Sang Yoon Leea et al., 2000).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability under various conditions, and interaction with biological molecules, is essential for the application of these compounds in research and therapy. The synthesis, characterization, and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, which exhibited antimicrobial and anthelmintic activity, exemplify the exploration of chemical properties for potential therapeutic uses (C. Sanjeevarayappa et al., 2015).
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3.C2H2O4/c18-17-3-1-15(2-4-17)13-20-9-11-21(12-10-20)14-16-5-7-19-8-6-16;3-1(4)2(5)6/h1-8H,9-14H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLDLNFOAJXUGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)CC3=CC=NC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluorophenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine;oxalic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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